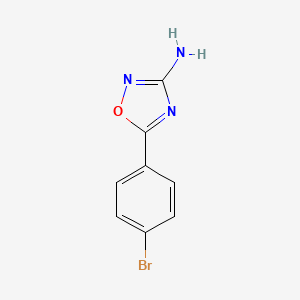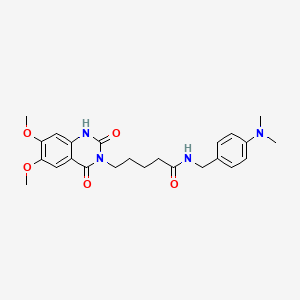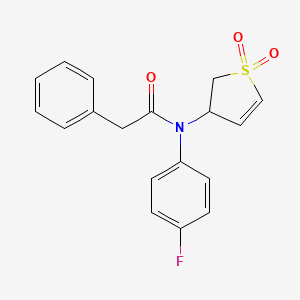
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide, also known as Compound A, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various preclinical studies. This compound A has been tested in vitro and in vivo models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, this compound A has been tested in animal models of neurodegenerative disorders and has shown neuroprotective effects.
作用机制
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is not fully understood. However, it has been proposed that it exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cancer, and neurodegenerative disorders. This compound A has also been shown to modulate the expression of various genes involved in these pathways.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of various transcription factors, including NF-κB and AP-1. Additionally, this compound A has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to have low toxicity and high selectivity for its target pathways. However, one of the limitations of this compound A is its poor solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A. One area of interest is its potential as a treatment for cancer. More studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other therapies. Another area of interest is its potential as a treatment for neurodegenerative disorders. More studies are needed to determine its efficacy in animal models of these disorders and its potential use in clinical trials. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A can be synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone, thioacetic acid, and 2-nitrobenzaldehyde. The resulting product is then subjected to a series of chemical reactions to yield this compound A. The synthesis method has been optimized to obtain high yields and purity of the final product.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMFBYVVZBIHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

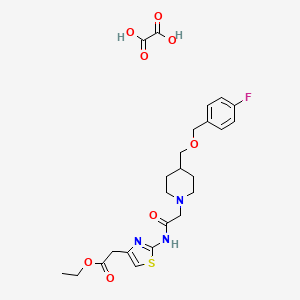
![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2959451.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
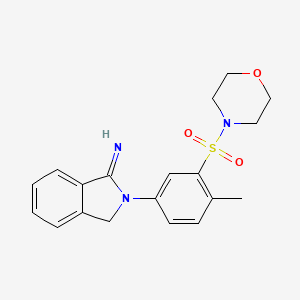

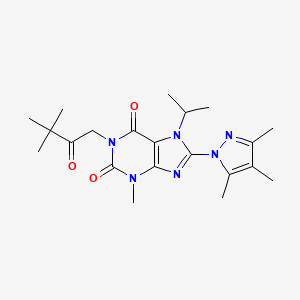
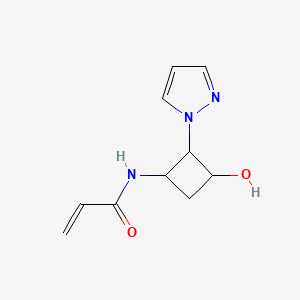
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)
![N',N'''-Propane-1,3-diylbis{N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamimidic acid}--hydrogen chloride (1/1)](/img/structure/B2959464.png)
![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)
